

Spectroscopic Profile of 1-Methylphenanthrene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Methylphenanthrene

Cat. No.: B047540

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-methylphenanthrene**, a polycyclic aromatic hydrocarbon (PAH). The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics, offering valuable data for the identification, characterization, and analysis of this compound in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for **1-methylphenanthrene** are summarized in the tables below, providing a clear reference for its characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data for **1-Methylphenanthrene**[\[1\]](#)

Chemical Shift (δ) ppm	Description
8.717	Aromatic Proton
8.598	Aromatic Proton
7.969	Aromatic Proton
7.910	Aromatic Proton
7.798	Aromatic Proton
7.657	Aromatic Proton
7.603	Aromatic Proton
7.557	Aromatic Proton
7.460	Aromatic Proton
2.769	Methyl Protons

Note: Data acquired in CDCl_3 at 399.65 MHz.[\[1\]](#)

^{13}C NMR Spectroscopic Data for **1-Methylphenanthrene**

While ^{13}C NMR spectroscopy is a standard technique for the structural elucidation of organic molecules like **1-methylphenanthrene**, a detailed and unambiguously assigned list of chemical shifts is not readily available in publicly accessible databases. The aromatic region for phenanthrene derivatives typically appears between 120 and 140 ppm, with quaternary carbons appearing at lower fields. The methyl carbon would be expected to appear at a much higher field, typically in the range of 15-25 ppm.

Infrared (IR) Spectroscopy

Key IR Absorption Bands for **1-Methylphenanthrene**

Wavenumber (cm ⁻¹)	Interpretation	Sample Preparation
3050	Aromatic C-H stretch	KBr Pellet
2920	Aliphatic C-H stretch (methyl group)	KBr Pellet
1600, 1490, 1450	Aromatic C=C skeletal vibrations	KBr Pellet
880, 810, 740	Aromatic C-H out-of-plane bending	KBr Pellet

Note: The exact peak positions and intensities can vary with the sample preparation method.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis Absorption Maxima (λ_{max}) for **1-Methylphenanthrene**[\[2\]](#)

Wavelength (λ_{max}) nm	Molar Absorptivity (ϵ) L·mol ⁻¹ ·cm ⁻¹	Solvent
~254	Not specified	Heptane
~297	Not specified	Heptane
~338	Not specified	Heptane
~354	Not specified	Heptane

Note: The UV-Vis spectrum of phenanthrene and its derivatives is characterized by multiple fine-structured bands corresponding to $\pi \rightarrow \pi^*$ transitions.*

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

^1H and ^{13}C NMR Spectroscopy Protocol

- **Sample Preparation:** A sample of 1.1 mg of **1-methylphenanthrene** was dissolved in 0.5 ml of deuterated chloroform (CDCl_3).^[1] Tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (0 ppm).
- **Instrumentation:** The ^1H NMR spectrum was recorded on a Varian CFT-20 spectrometer operating at a frequency of 399.65 MHz.^[3] The ^{13}C NMR spectrum was obtained using a Varian XL-100 instrument.^[3]
- **Data Acquisition:** For the ^1H NMR spectrum, standard acquisition parameters were used. For the ^{13}C NMR spectrum, proton decoupling was employed to simplify the spectrum to single lines for each unique carbon atom.
- **Data Processing:** The resulting Free Induction Decay (FID) was Fourier transformed to obtain the frequency domain spectrum. Phase and baseline corrections were applied to the spectrum.

Infrared (IR) Spectroscopy

IR Spectroscopy Protocol (KBr Pellet Method)

- **Sample Preparation:** Approximately 1-2 mg of **1-methylphenanthrene** was finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- **Instrumentation:** The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** A background spectrum of the empty sample compartment was first recorded. The KBr pellet containing the sample was then placed in the sample holder, and the sample spectrum was acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).
- **Data Processing:** The background spectrum was automatically subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide.

UV-Vis Spectroscopy

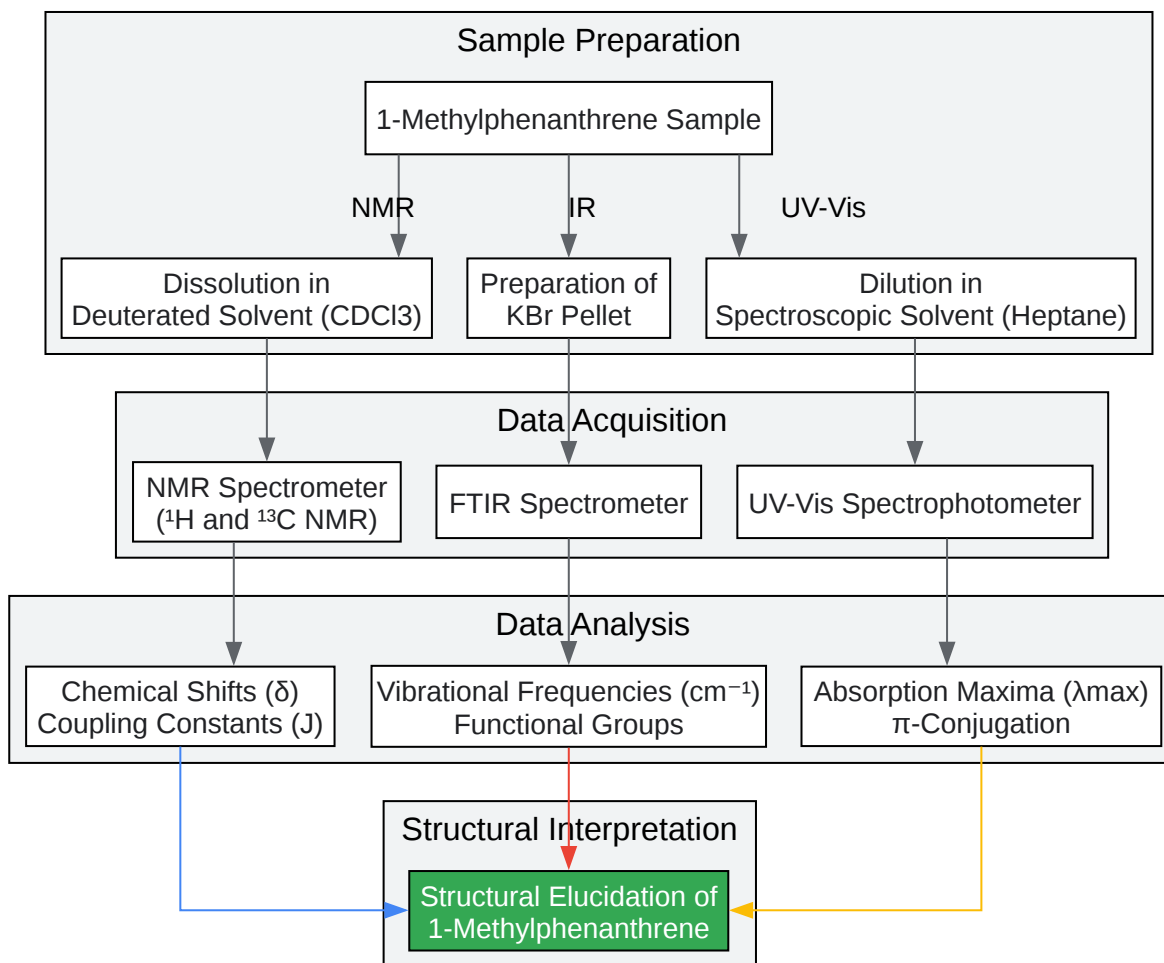
UV-Vis Spectroscopy Protocol

- **Sample Preparation:** A stock solution of **1-methylphenanthrene** was prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of spectroscopic grade heptane. Serial dilutions were made to obtain a final concentration suitable for UV-Vis analysis, ensuring the absorbance values fall within the linear range of the instrument (typically 0.1-1.0).
- **Instrumentation:** The UV-Vis absorption spectrum was recorded on a spectrophotometer.
- **Data Acquisition:** A baseline was recorded using a cuvette filled with the pure solvent (heptane). The sample solution was then placed in the cuvette, and the absorption spectrum was recorded over a wavelength range of approximately 200-400 nm.
- **Data Analysis:** The wavelengths of maximum absorbance (λ_{max}) were identified from the spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **1-Methylphenanthrene**, from sample preparation to structural elucidation.

Spectroscopic Analysis Workflow for 1-Methylphenanthrene



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **1-Methylphenanthrene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-METHYLPHENANTHRENE(832-69-9) ¹H NMR spectrum [chemicalbook.com]
- 2. Phenanthrene, 1-methyl- [webbook.nist.gov]
- 3. 1-Methylphenanthrene | C₁₅H₁₂ | CID 13257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Methylphenanthrene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b047540#spectroscopic-data-for-1-methylphenanthrene-nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com